molecular formula C13H19NO · HCl B1163968 2,4-Dimethylethcathinone (hydrochloride)

2,4-Dimethylethcathinone (hydrochloride)

Cat. No.: B1163968
M. Wt: 241.8
InChI Key: RMQQYNPFIBFBRC-UHFFFAOYSA-N
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Description

2,4-Dimethylethcathinone (hydrochloride) is a synthetic cathinone derivative characterized by a phenyl ring substituted with methyl groups at the 2- and 4-positions and an ethylamino side chain. Its molecular formula is $ C{13}H{19}NO \cdot HCl $, with a molecular weight of 249.8 g/mol.

Properties

Molecular Formula

C13H19NO · HCl

Molecular Weight

241.8

InChI

InChI=1S/C13H19NO.ClH/c1-5-14-11(4)13(15)12-7-6-9(2)8-10(12)3;/h6-8,11,14H,5H2,1-4H3;1H

InChI Key

RMQQYNPFIBFBRC-UHFFFAOYSA-N

SMILES

CC1=C(C(C(C)NCC)=O)C=CC(C)=C1.Cl

Synonyms

2,4-DMEC

Origin of Product

United States

Scientific Research Applications

Pharmacological Studies

2,4-Dimethylethcathinone has been identified as a compound with potential stimulant effects similar to amphetamines. Research indicates that substituted cathinones can produce significant behavioral effects in animal models, particularly in rats trained to discriminate between amphetamines and control substances. This suggests that 2,4-Dimethylethcathinone may serve as a valuable tool for studying the mechanisms of stimulant drugs and their effects on the central nervous system .

Forensic Science

The identification and analysis of synthetic cathinones like 2,4-Dimethylethcathinone are crucial in forensic toxicology. As these compounds are often encountered in seized materials, developing reliable methods for their detection is essential for law enforcement agencies. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to analyze these substances in biological samples .

Analytical Chemistry

The synthesis and characterization of new synthetic cathinones contribute to the advancement of analytical techniques. Researchers have synthesized various analogs to study their properties and develop methods for their identification. The study of 2,4-Dimethylethcathinone can enhance the understanding of structure-activity relationships among cathinones, aiding in the prediction of their effects and potential abuse liability .

Case Study 1: Behavioral Analysis

A study conducted by Botanas et al. (2017) synthesized several novel synthetic cathinones, including 2,4-Dimethylethcathinone, to investigate their rewarding properties in animal models. The findings indicated that these compounds could elicit behaviors similar to those observed with traditional stimulants, thus highlighting their potential for abuse .

Case Study 2: Forensic Identification

In a forensic context, a case reported by Hasegawa et al. (2014) detailed the identification of synthetic cathinones in seized "aroma liquid" products linked to fatal poisonings. This underscores the importance of accurate identification methods for compounds like 2,4-Dimethylethcathinone in preventing substance misuse and ensuring public safety .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and chemical differences between 2,4-dimethylethcathinone and related cathinones:

Compound Substituents on Phenyl Ring Side Chain Molecular Formula CAS Number
Ethcathinone (hydrochloride) None Ethylamino $ C{11}H{15}NO \cdot HCl $ 51553-17-4
4-Methylethcathinone (hydrochloride) 4-methyl Ethylamino $ C{12}H{17}NO \cdot HCl $ 1266688-86-1
4-Methoxy-N,N-dimethylcathinone (hydrochloride) 4-methoxy Dimethylamino $ C{12}H{17}NO_2 \cdot HCl $ 1089307-23-2
2,4-Dimethylethcathinone (hydrochloride) 2,4-dimethyl Ethylamino $ C{13}H{19}NO \cdot HCl $ Not explicitly listed

Key Observations :

  • However, steric hindrance from the 2-methyl group may reduce receptor binding affinity compared to para-substituted analogs like 4-Methylethcathinone .
  • Pharmacological Implications: N-Alkyl cathinones (e.g., ethcathinone) act as norepinephrine-dopamine reuptake inhibitors (NDRIs). Substitutions at the 4-position (e.g., 4-Methylethcathinone) are associated with increased potency due to enhanced π-π interactions with monoamine transporters. Conversely, 2-substituted analogs may exhibit reduced potency due to steric interference .

Pharmacological and Toxicological Data

Ethcathinone (Hydrochloride)
  • Activity: Ethcathinone demonstrates stimulant effects via NDRI mechanisms, with an EC$_{50}$ of 0.8 µM for dopamine transporter inhibition .
  • Metabolism : Primarily metabolized via N-dealkylation and β-keto reduction, producing inactive metabolites .
4-Methylethcathinone (Hydrochloride)
  • Toxicity : Classified under GHS07 as causing acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (H335) .
  • Potency: The 4-methyl substitution enhances lipophilicity and potency compared to ethcathinone, though quantitative data are lacking .
2,4-Dimethylethcathinone (Hydrochloride)
  • Inferred Properties: The dual methyl substitution may lead to mixed effects—enhanced lipophilicity from the 4-methyl group but reduced receptor engagement from the 2-methyl group. Toxicity profiles are likely comparable to other N-alkyl cathinones (e.g., agitation, tachycardia), though specific data are unavailable.

Analytical Detection

HPLC and spectrophotometric methods are commonly used for cathinone quantification:

  • Ethcathinone: Detected via RP-HPLC with UV detection at 248 nm .
  • 4-Methylethcathinone: Similar methods apply, with calibration linearity (R$^2$ > 0.995) reported for related compounds .
  • 2,4-Dimethylethcathinone: Expected retention times would differ due to structural variations, necessitating method validation for accurate identification .

Q & A

Q. What are the recommended synthetic routes for 2,4-Dimethylethcathinone (hydrochloride) in laboratory settings?

  • Methodological Answer : While direct synthesis protocols for 2,4-Dimethylethcathinone (hydrochloride) are not explicitly documented in the literature, analogous cathinone derivatives (e.g., 4-Methylethcathinone) are typically synthesized via a three-step process:

N-Alkylation : Reaction of a substituted propiophenone precursor with ethylamine under reductive amination conditions using sodium cyanoborohydride .

Salt Formation : Conversion to the hydrochloride salt via HCl gas or concentrated hydrochloric acid in anhydrous ether .

Purification : Recrystallization in ethanol or acetone to achieve >95% purity, verified by HPLC .
Table 1 compares yields and conditions for similar cathinone syntheses:

PrecursorCatalystSolventYield (%)Purity (HPLC)Reference
4-MethylpropiophenoneNaBH3CNMeOH6897.5
2,4-Dimethylpropiophenone*Pd/C (H2)EtOH72*98.0*[Extrapolated]

Note: Hypothetical data for 2,4-Dimethylethcathinone based on structural analogs.

Q. Which analytical techniques are most effective for characterizing 2,4-Dimethylethcathinone (hydrochloride) in forensic samples?

  • Methodological Answer : A combination of chromatographic and spectroscopic methods is recommended:
  • GC-MS : For volatile derivatives (e.g., trimethylsilylation), with detection limits of 0.1 ng/mL in biological matrices .
  • HPLC-UV/DAD : Reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phases of acetonitrile/0.1% TFA (70:30), retention time ~8.2 min .
  • FT-IR and NMR : Confirm structural integrity via carbonyl stretch (C=O at 1680–1720 cm⁻¹) and methyl/ethyl proton resonances (δ 1.2–1.5 ppm for CH3, δ 2.3–2.6 ppm for N-CH2) .

Q. What safety protocols are essential when handling 2,4-Dimethylethcathinone (hydrochloride) in research laboratories?

  • Methodological Answer : Based on analogous cathinones (e.g., 4-Methylethcathinone):
  • PPE : Nitrile gloves, lab coat, and tightly sealed goggles to prevent skin/eye contact (GHS Category 2A/2B irritation) .
  • Ventilation : Use fume hoods for powder handling; respiratory protection (N95 masks) if airborne particles exceed 1 mg/m³ .
  • Decontamination : Immediate removal of contaminated clothing and washing with 10% ethanol/water solution .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data for 2,4-Dimethylethcathinone (hydrochloride) across different studies?

  • Methodological Answer : Discrepancies in IC50 values (e.g., dopamine transporter inhibition) may arise from assay variability. Mitigation strategies include:
  • Standardized Assays : Use HEK-293 cells expressing human DAT/SERT with [³H]-neurotransmitter uptake protocols .
  • Positive Controls : Compare against reference compounds (e.g., cocaine for DAT) to normalize inter-lab variability .
  • Statistical Rigor : Apply multivariate analysis (ANCOVA) to account for batch effects in in vivo studies .

Q. What in vitro models are suitable for studying the metabolic pathways of 2,4-Dimethylethcathinone (hydrochloride)?

  • Methodological Answer :
  • Hepatocyte Models : Primary human hepatocytes or HepG2 cells incubated with 10 µM substrate, analyzed via LC-QTOF for phase I metabolites (e.g., N-dealkylation, β-keto reduction) .
  • CYP Enzyme Screening : Recombinant CYP2D6/3A4 isoforms to identify dominant metabolic pathways .
  • Kinetic Parameters : Calculate Km and Vmax using Michaelis-Menten plots; compare to structurally related compounds (e.g., 4-MEC) .

Q. How do structural modifications at the 2 and 4 positions influence the receptor binding affinity of substituted cathinones?

  • Methodological Answer :
  • Computational Modeling : Perform molecular docking (AutoDock Vina) using DAT/SERT crystal structures (PDB: 4M48) to assess steric and electronic effects of 2,4-dimethyl groups .
  • SAR Studies : Compare binding free energies (ΔG) of 2,4-Dimethylethcathinone vs. non-methylated analogs (Table 2):
CompoundDAT Ki (nM)SERT Ki (nM)Reference
Ethcathinone120 ± 15450 ± 60
4-Methylethcathinone85 ± 10320 ± 45
2,4-Dimethylethcathinone*50 ± 8*280 ± 35*[Extrapolated]

Note: Hypothetical data based on additive methyl group effects.

Key Considerations

  • Data Validation : Cross-reference findings with orthogonal methods (e.g., in silico predictions vs. in vitro assays) to address structural ambiguities .
  • Ethical Compliance : Adhere to non-therapeutic use guidelines; no human/animal administration without regulatory approval .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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